Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a thieno[3,2-d]pyrimidinone derivative featuring a 4-fluorophenyl substituent at position 3 of the heterocyclic core. The compound comprises a sulfur-linked acetamido group bridging the thienopyrimidinone moiety to an ethyl benzoate ester (Figure 1).
Properties
IUPAC Name |
ethyl 4-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S2/c1-2-31-22(30)14-3-7-16(8-4-14)25-19(28)13-33-23-26-18-11-12-32-20(18)21(29)27(23)17-9-5-15(24)6-10-17/h3-10H,2,11-13H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURGKYKEOBQEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a thieno[3,2-d]pyrimidine core. Its molecular formula is , with a molecular weight of approximately 405.47 g/mol. The presence of the 4-fluorophenyl group and the thioacetamido moiety are crucial for its biological interactions.
Research has indicated that compounds similar to this compound exhibit various mechanisms of action:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit key kinases such as GSK-3β and ROCK-1. These kinases play significant roles in cellular signaling pathways related to inflammation and neurodegeneration .
- Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells .
- Neuroprotective Effects : Studies have demonstrated that related compounds can protect neuronal cells from damage induced by toxic agents like okadaic acid, highlighting their potential in treating neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and similar compounds:
Case Studies
Several studies have investigated the biological activity of related compounds:
- GSK-3β Inhibition : A study reported that a compound structurally similar to this compound exhibited potent GSK-3β inhibition (IC50 = 8 nM), which is significant for potential applications in Alzheimer's disease treatment .
- Inflammation Models : In vitro models using microglial BV-2 cells demonstrated that the compound could significantly reduce inflammatory markers in response to lipopolysaccharide stimulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of thieno[3,2-d]pyrimidinone derivatives, where variations in substituents significantly influence physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:
Substituent Modifications at Position 3
- Its molecular weight is approximately 534.62 g/mol (estimated from structural analogs in ).
Modifications in the Acetamido-Benzoate Side Chain
- 2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (G1-4): This analog (Mr 594.64 g/mol) replaces the ethyl benzoate with a trifluoromethylbenzothiazole group, increasing hydrophobicity and likely improving blood-brain barrier penetration. The 3,5-dimethoxybenzyl substituent may enhance solubility but reduce membrane permeability due to polar methoxy groups .
Data Tables
Table 1: Structural and Physicochemical Comparison of Thieno[3,2-d]pyrimidinone Derivatives
Discussion of Substituent Effects
- Electron-Withdrawing Groups (4-Fluorophenyl, 4-Nitrophenyl, 4-Chlorophenyl) :
Fluorine’s high electronegativity stabilizes aromatic rings via inductive effects, improving binding to electron-rich enzyme regions. Nitro and chloro groups, while also electron-withdrawing, introduce steric or metabolic liabilities . - Hydrophobic vs. Polar Substituents : The trifluoromethyl group in G1-4 increases lipophilicity, favoring membrane penetration, whereas methoxy groups improve aqueous solubility but may limit bioavailability .
Q & A
Q. What is the typical synthetic route for Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. For example, similar thieno[3,2-d]pyrimidine derivatives are synthesized by reacting a thiol-containing intermediate (e.g., 3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine-2-thiol) with a bromoacetamide derivative under inert conditions. Purification often employs flash chromatography and recrystallization from ethanol, yielding ~48% purity . Key solvents include DMF, with trimethylamine as a base to facilitate coupling .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : H, C, and F NMR to confirm regiochemistry and substituent positions (e.g., fluorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, as demonstrated in related fluorophenyl-pyrimidine derivatives .
Q. How is the reaction mechanism for thioether bond formation optimized?
- Methodological Answer : Thioether formation typically proceeds via nucleophilic attack of the thiol group on an activated acetamide intermediate. Reaction optimization includes:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates .
- Temperature : Heating at 80°C for 2–4 hours ensures completion .
- Catalysis : Bases like trimethylamine neutralize acidic byproducts, improving yields .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step?
- Methodological Answer : Low yields may stem from steric hindrance or competing side reactions. Strategies include:
- Alternative Coupling Reagents : Use EDCI/HOBt or DCC to activate the carboxyl group.
- Solvent Optimization : Switch to THF or dichloromethane to reduce side-product formation.
- Design of Experiments (DoE) : Apply statistical models to optimize temperature, stoichiometry, and reaction time, as seen in flow-chemistry protocols .
Q. What strategies resolve conflicting spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected F NMR shifts) require cross-validation:
- 2D NMR Techniques : HSQC and HMBC to confirm connectivity .
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts .
- Single-Crystal Analysis : Resolve ambiguities in regiochemistry, as done for fluorophenyl-pyrrolo[3,2-d]pyrimidines .
Q. How can the core structure be modified for structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on substituent variation:
- Fluorophenyl Group : Replace with other halogens (Cl, Br) or electron-withdrawing groups to assess electronic effects .
- Thioacetamido Linker : Substitute with sulfonamide or alkyl chains to probe steric tolerance .
- Ethyl Benzoate Ester : Hydrolyze to the carboxylic acid or replace with amides to evaluate metabolic stability .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Scale-up issues include:
- Purification Limitations : Replace flash chromatography with recrystallization or centrifugal partition chromatography for larger batches .
- Byproduct Control : Monitor intermediates via LC-MS to identify and minimize side reactions .
- Flow Chemistry : Adopt continuous-flow systems for precise control of reaction parameters, as demonstrated in diazomethane syntheses .
Data Contradiction and Validation
Q. How should researchers validate unexpected biological activity data?
- Methodological Answer :
- Dose-Response Replication : Confirm activity across multiple assays (e.g., enzyme inhibition vs. cell-based assays).
- Impurity Analysis : Use HPLC to rule out activity from trace byproducts .
- Proteomic Profiling : Identify off-target interactions using kinase panels or thermal shift assays.
Key Data from Literature
- Reaction Yields : 48% for analogous thieno[3,2-d]pyrimidine derivatives under optimized conditions .
- Melting Points : Related fluorophenyl-pyrimidines exhibit sharp melting points (e.g., 287.5–293.5°C), indicating high crystallinity .
- HRMS Accuracy : Deviations <2 ppm between calculated and observed values confirm synthetic success .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
